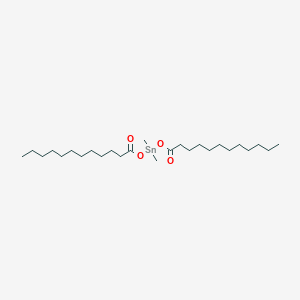

Dimethyl tin dilaurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dodecanoyloxy(dimethyl)stannyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;;/h2*2-11H2,1H3,(H,13,14);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYNQLKRDKNQMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176202 | |

| Record name | Bis(lauroyloxy)dimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-99-9 | |

| Record name | 1,1′-(Dimethylstannylene) didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl tin dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(lauroyloxy)dimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(lauroyloxy)dimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL TIN DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU9Z81QH8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Tin Dilaurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for dimethyl tin dilaurate. The information presented is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a thorough understanding of the core processes.

Core Synthesis Methodologies

This compound can be synthesized through two principal chemical routes: the reaction of dimethyltin (B1205294) dichloride with lauric acid or its salt, and the transesterification of a laurate ester. The former method is more commonly detailed in existing literature for analogous compounds and offers a straightforward approach.

Synthesis from Dimethyltin Dichloride and Lauric Acid

This widely applicable method involves the reaction of dimethyltin dichloride with two equivalents of lauric acid or a laurate salt in the presence of a base to neutralize the hydrochloric acid byproduct. While specific literature for this compound is sparse, detailed protocols for the synthesis of its close analog, dibutyltin (B87310) dilaurate, provide a reliable framework.

This protocol is adapted from established methods for analogous compounds and is expected to be highly effective for the synthesis of this compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine dimethyltin dichloride (1 mole) and lauric acid (2 moles) in a suitable solvent such as ethanol (B145695) or benzene.

-

Base Addition: While stirring the mixture, slowly add a solution of a base, such as sodium ethoxide in ethanol (2 moles) or triethylamine (B128534) (2.2 moles) in the reaction solvent, through the dropping funnel. The addition should be controlled to maintain the reaction temperature between 30-60°C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by checking the pH of the reaction mixture. The reaction is typically complete when the pH becomes neutral.

-

Initial Product Isolation: Upon completion, the salt byproduct (e.g., sodium chloride or triethylamine hydrochloride) is removed by filtration.

-

Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound from dimethyltin dichloride.

Synthesis via Transesterification

Transesterification represents an alternative route where a lower alkyl ester of lauric acid (e.g., methyl laurate or ethyl laurate) is reacted with dimethyltin oxide. This reaction is typically catalyzed by an organotin compound and driven to completion by removing the lower boiling alcohol byproduct.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation head, charge dimethyltin oxide (1 mole) and a molar excess of the laurate ester (e.g., methyl laurate, >2 moles).

-

Catalyst Addition: Introduce a suitable transesterification catalyst. Organotin compounds themselves can often self-catalyze this reaction at elevated temperatures.

-

Reaction Conditions: Heat the mixture to a temperature sufficient to initiate transesterification and distill off the alcohol byproduct (e.g., methanol). Typical reaction temperatures range from 120°C to 180°C.

-

Completion and Isolation: The reaction is driven to completion by the continuous removal of the alcohol. Once the theoretical amount of alcohol has been collected, the reaction is cooled, and the excess laurate ester is removed by vacuum distillation to yield the crude this compound.

The transesterification pathway is illustrated in the following diagram.

Caption: Transesterification pathway for the synthesis of this compound.

Purification Methodologies

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvent. The primary methods employed are recrystallization and acid-base washing.

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

-

Solvent Selection: The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at cooler temperatures. Potential solvents include hexane, heptane, or a mixed solvent system like ethanol/water.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Acid-Base Washing

This technique is useful for removing any residual organotin starting materials or byproducts by converting them into water-soluble salts.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene (B28343) or diethyl ether).

-

Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any basic tin species, making them water-soluble.

-

Separation: Separate the aqueous layer.

-

Neutralization and Water Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

The purification workflow is summarized in the diagram below.

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors. The data for the synthesis of this compound is extrapolated from highly analogous reactions.

Table 1: Synthesis of this compound from Dimethyltin Dichloride

| Parameter | Value | Reference (Analogous Reaction) |

| Reactants | Dimethyltin Dichloride, Lauric Acid | [1] |

| Molar Ratio (Dichloride:Lauric Acid:Base) | 1 : 2 : 2.2 | [1] |

| Solvent | Ethanol or Benzene | [1] |

| Reaction Temperature | 30 - 60 °C | [1] |

| Reported Yield | 85 - 89 % | [1] |

Table 2: Synthesis of Dimethyltin Dichloride (Precursor)

| Parameter | Value | Reference |

| Reactants | Metallic Tin, Methyl Chloride | [2][3][4] |

| Catalyst | Phosphonium Iodide or other catalysts | [2][3] |

| Reaction Temperature | 150 - 180 °C | [3] |

| Reported Yield | > 90 % | [3][4] |

| Purity (after distillation) | > 99 % | [3] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₂O₄Sn | [5][6] |

| Molecular Weight | 547.4 g/mol | [5] |

| CAS Number | 2179-99-9 | [5][6] |

| Appearance | White solid | |

| Boiling Point (Predicted) | 488.2 ± 14.0 °C | [6] |

References

- 1. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]

- 2. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]

- 3. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 4. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

- 5. This compound | C26H52O4Sn | CID 16683112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2179-99-9 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl Tin Dilaurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics for the crystal structure analysis of dimethyl tin dilaurate. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this document outlines a robust experimental protocol based on established practices for analogous organotin carboxylates. It further presents a detailed discussion of the anticipated molecular geometry, coordination environment of the tin center, and potential supramolecular assemblies, supported by data from closely related structures.

Introduction to this compound and its Structural Significance

This compound, with the chemical formula C₂₆H₅₂O₄Sn, belongs to the class of organotin carboxylates. These compounds are of significant interest due to their diverse applications as catalysts, stabilizers in polymer formulations, and their potential as biologically active agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships, designing novel catalysts with enhanced performance, and assessing their toxicological profiles.

The crystal structure provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the physicochemical properties and reactivity of the compound. This guide serves as a blueprint for researchers aiming to determine the crystal structure of this compound or similar organotin compounds.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-quality single crystals to the final refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established routes for organotin carboxylates. A common method involves the reaction of dimethyltin (B1205294) dichloride with sodium laurate.

Synthesis Workflow:

Caption: General synthesis scheme for this compound.

Detailed Protocol:

-

Preparation of Sodium Laurate: Lauric acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an ethanol/water mixture.

-

Reaction: A solution of dimethyltin dichloride in a suitable solvent (e.g., ethanol) is added dropwise to the sodium laurate solution with constant stirring.

-

Precipitation and Filtration: The resulting precipitate of this compound is collected by filtration and washed to remove sodium chloride.

-

Recrystallization: The crude product is recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or hexane) by slow evaporation, slow cooling, or vapor diffusion to obtain single crystals of sufficient size and quality for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The core of the crystal structure determination lies in the single-crystal X-ray diffraction experiment.

Crystallographic Analysis Workflow:

Caption: Step-by-step process of crystal structure determination.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods.

-

Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Crystal Structure of this compound

Based on the known structures of analogous dialkyltin dicarboxylates, several key structural features can be predicted for this compound.

Coordination Geometry of the Tin Atom

The tin atom in diorganotin(IV) dicarboxylates typically exhibits a coordination number greater than four, leading to a coordination geometry that is a distortion of a regular polyhedron. For this compound, a distorted octahedral or trigonal bipyramidal geometry around the tin center is expected. This is achieved through the coordination of the two methyl groups and the carboxylate groups from the laurate ligands. The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bridging fashion, which significantly influences the overall crystal packing.

Molecular Packing and Supramolecular Interactions

The long alkyl chains of the laurate ligands are likely to play a crucial role in the crystal packing, potentially leading to layered structures or other organized assemblies driven by van der Waals interactions. Weaker C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice.

Quantitative Data Presentation

While experimental data for this compound is not available, the following table presents a set of hypothetical but realistic crystallographic parameters based on the analysis of similar dialkyltin dicarboxylate structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 15 - 25 |

| c (Å) | 20 - 30 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| V (ų) | 3000 - 5000 |

| Z | 4 or 8 |

| Dcalc (g/cm³) | 1.2 - 1.4 |

| R₁ (final) | < 0.05 |

| wR₂ (final) | < 0.10 |

Note: These are predicted values and the actual experimental results may vary.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. By following the detailed experimental protocols and considering the anticipated structural features, researchers can successfully determine the molecular architecture of this important organotin compound. The resulting structural information will be invaluable for advancing our understanding of its properties and for the rational design of new materials and molecules with tailored functionalities.

Spectroscopic Characterization of Dimethyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of dimethyltin (B1205294) dilaurate, a compound of significant interest in various industrial and research applications. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and purity of this organotin compound. Detailed data, experimental protocols, and logical workflows are presented to assist researchers in their analytical endeavors.

Introduction

Dimethyltin dilaurate, with the chemical formula C₂₆H₅₂O₄Sn, is an organotin compound widely utilized as a catalyst in the production of polyurethanes, silicones, and other polymers.[] Its efficacy and potential toxicological profile necessitate precise and thorough characterization. Spectroscopic methods are indispensable tools for confirming the molecular structure, identifying impurities, and understanding the chemical behavior of dimethyltin dilaurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of dimethyltin dilaurate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of dimethyltin dilaurate is expected to show distinct signals corresponding to the protons of the methyl groups attached to the tin atom and the protons of the laurate chains.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Sn-CH ₃ | ~0.6 - 1.0 | Singlet with 117/119Sn satellites | 6H |

| -C(=O)-CH ₂- | ~2.2 - 2.4 | Triplet | 4H |

| -CH₂-CH ₂-C(=O)- | ~1.5 - 1.7 | Multiplet | 4H |

| -(CH ₂)₈- | ~1.2 - 1.4 | Multiplet | 32H |

| -CH ₃ (terminal) | ~0.8 - 0.9 | Triplet | 6H |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Sn-C H₃ | ~ -5 to 5 |

| C =O | ~170 - 180 |

| -C H₂-C(=O)- | ~30 - 40 |

| -(C H₂)₉- | ~20 - 35 |

| -C H₃ (terminal) | ~14 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organotin compounds is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of dimethyltin dilaurate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

The addition of an internal standard like tetramethylsilane (B1202638) (TMS) can be used for chemical shift referencing.

-

-

Instrument Setup and Data Acquisition:

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of dimethyltin dilaurate is characterized by strong absorptions corresponding to the carbonyl group and the various C-H and Sn-C bonds.

IR Spectral Data

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2950 - 2850 | Strong |

| C=O stretch (ester) | 1700 - 1650 | Strong |

| C-H bend (alkyl) | 1470 - 1370 | Medium |

| Sn-C stretch | 580 - 520 | Medium-Weak |

| Sn-O stretch | 450 - 400 | Medium-Weak |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the IR beam, and the spectrum is recorded.

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern can also offer valuable structural information.

Mass Spectral Data

The mass spectrum of dimethyltin dilaurate is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions.

Predicted Mass Spectral Data (from PubChem): [2]

| Adduct | m/z |

| [M+H]⁺ | 549.29604 |

| [M+Na]⁺ | 571.27798 |

Expected Fragmentation Pattern:

The fragmentation of organotin carboxylates typically involves the loss of the carboxylate ligands and the alkyl groups attached to the tin atom. Common fragmentation pathways include:

-

Loss of a laurate radical: [M - C₁₁H₂₃COO]⁺

-

Loss of a lauric acid molecule: [M - C₁₂H₂₄O₂]⁺

-

Loss of a methyl radical: [M - CH₃]⁺

-

Cleavage of the laurate chain.

Experimental Protocol for Mass Spectrometry

Various mass spectrometry techniques can be employed for the analysis of organotin compounds, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for GC-MS:

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent.

-

Derivatization may be necessary for non-volatile organotin compounds to increase their volatility for GC analysis.

-

-

GC-MS Analysis:

-

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

-

The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

Conclusion

The spectroscopic characterization of dimethyltin dilaurate using NMR, IR, and MS provides a comprehensive understanding of its molecular structure and composition. This technical guide summarizes the expected spectral data and provides standardized experimental protocols to aid researchers in the accurate and reliable analysis of this important organotin compound. The presented workflows offer a logical sequence for conducting these spectroscopic analyses, from sample preparation to data interpretation.

References

Unraveling the Thermal Degradation Pathway of Dimethyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dilaurate (DMTDL) is an organotin compound utilized in various industrial applications, including as a catalyst and a stabilizer for polymers. Understanding its thermal stability and degradation pathway is crucial for predicting its behavior in high-temperature processing, ensuring product stability, and assessing its environmental fate and toxicological profile. This technical guide provides an in-depth analysis of the plausible thermal degradation pathway of dimethyltin dilaurate, drawing upon available data for analogous organotin carboxylates. Due to a scarcity of published literature specifically detailing the thermal decomposition of dimethyltin dilaurate, this guide synthesizes information from related compounds to propose a scientifically grounded degradation mechanism.

Proposed Thermal Degradation Pathway

The thermal degradation of dimethyltin dilaurate is hypothesized to proceed through a multi-step mechanism involving the initial cleavage of the tin-carboxylate bonds, followed by subsequent decomposition of the resulting intermediates. The overall process is influenced by temperature, atmosphere (inert or oxidative), and the presence of other reactive species.

Based on studies of similar dialkyltin dicarboxylates, the degradation is likely to initiate at temperatures exceeding 250°C.[1] The process can be broadly categorized into two main stages:

Stage 1: Initial Decomposition and Formation of Intermediates

The primary degradation step is believed to be the homolytic or heterolytic cleavage of one or both of the tin-laurate (Sn-OOC) bonds. This can lead to the formation of several key intermediates. One proposed pathway involves the elimination of lauric anhydride (B1165640) and the formation of a dimethyltin oxide species.

A second possibility is the decarboxylation of the laurate ligand, a reaction that has been observed in other dialkyltin dicarboxylates under electron beam irradiation and may be relevant to thermal degradation.[2] This would result in the release of carbon dioxide and the formation of undecyl radicals, which could then undergo further reactions.

Stage 2: Secondary Decomposition and Formation of Final Products

The intermediates formed in Stage 1 are thermally unstable and will undergo further decomposition at higher temperatures. The dimethyltin oxide intermediate is expected to ultimately decompose into tin(IV) oxide (SnO₂), a common end product in the thermal analysis of organotin compounds.[3][4] The organic fragments, including lauric acid, lauric anhydride, and potential hydrocarbon radicals from decarboxylation, will also degrade into a mixture of smaller volatile organic compounds, carbon dioxide, and carbon monoxide, particularly under oxidative conditions.[4]

Visualization of the Proposed Degradation Pathway

The logical flow of the proposed thermal degradation of dimethyltin dilaurate is illustrated in the following diagram.

References

Navigating the Solubility Landscape of Dimethyl Tin Dilaurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile of Dimethyl Tin Dilaurate

Based on available technical and safety data sheets, this compound exhibits broad solubility in most organic solvents while being insoluble in water. The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble |

| Chloroform | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Alcohols | Methanol | Sparingly Soluble to Insoluble |

| Ethanol | Sparingly Soluble to Insoluble | |

| Water | Water | Insoluble |

Note: "Likely Soluble" indicates solvents in which similar organotin compounds exhibit good solubility, suggesting a high probability of solubility for this compound. "Sparingly Soluble to Insoluble" is based on the general behavior of nonpolar compounds in highly polar protic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established international guidelines such as those from the OECD and ASTM.

Principle

This method is based on the saturation shake-flask method. A surplus of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Vials for sample analysis

Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and add it to a series of flasks.

-

Add a known volume of the selected organic solvent to each flask. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed to ensure thorough mixing and facilitate the dissolution process.

-

Equilibration time can vary depending on the solvent and the solute. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, qualitative assessments consistently indicate good solubility in a wide array of non-polar and polar aprotic solvents, and poor solubility in water and polar protic solvents like methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for in-house determination. Understanding the solubility characteristics of this compound is paramount for optimizing its use as a catalyst and ensuring the success of related chemical processes. Researchers and professionals are encouraged to perform their own quantitative analyses to inform their specific applications.

Quantum Chemical Insights into Dimethyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin dilaurate (DMDTL) is an organotin compound with diverse industrial applications, notably as a catalyst in the synthesis of polyurethanes and silicones.[] Despite its widespread use, a comprehensive understanding of its electronic structure and reactivity at a quantum mechanical level is not extensively documented in publicly accessible literature. This technical guide provides a framework for the application of quantum chemical calculations to elucidate the properties of DMDTL. It outlines the pertinent computational methodologies, expected data, and potential mechanistic insights that can be gained. While direct computational studies on DMDTL are sparse, this document draws upon established theoretical chemistry principles and data from analogous organotin compounds to present a thorough overview for researchers in materials science and drug development.

Introduction to Dimethyltin Dilaurate

Dimethyltin dilaurate, with the chemical formula C26H52O4Sn, is characterized by a central tin atom bonded to two methyl groups and two laurate groups.[2] Its catalytic activity is central to its industrial utility. A detailed understanding of the molecule's geometry, electronic properties, and reaction pathways is crucial for optimizing its performance and exploring new applications, including potential relevance in toxicological and pharmaceutical research. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these characteristics.

Molecular Structure and Properties

The core of DMDTL consists of a tin(IV) atom. Spectroscopic and structural studies of related dialkyltin dicarboxylates suggest a distorted tetrahedral or trigonal bipyramidal geometry around the tin center, depending on the coordination of the carboxylate groups.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H52O4Sn | PubChem[2] |

| Molecular Weight | 547.39 g/mol | BOC Sciences[] |

| InChI Key | LYYNQLKRDKNQMN-UHFFFAOYSA-L | BOC Sciences[] |

| SMILES | CCCCCCCCCCCC(=O)O--INVALID-LINK--(C)OC(=O)CCCCCCCCCCC | BOC Sciences[] |

Theoretical Framework: Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust and widely used method for investigating the electronic structure of organometallic compounds. It provides a good balance between computational cost and accuracy, making it suitable for a molecule of the size of DMDTL.

Hypothetical Computational Protocol

The following outlines a typical protocol for performing DFT calculations on DMDTL.

-

Structure Optimization:

-

Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

-

Method: DFT.

-

Functional: A hybrid functional such as B3LYP is a common starting point. For heavier elements like tin, functionals from the M06 family might also be considered.

-

Basis Set: A combination of basis sets is typically employed. For tin, a basis set with effective core potentials (ECPs) like LANL2DZ is often used to account for relativistic effects. For lighter atoms (C, H, O), a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set would be appropriate.

-

Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.

-

-

Frequency Analysis:

-

Performed after geometry optimization at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate vibrational spectra (e.g., IR and Raman).

-

-

Electronic Structure Analysis:

-

Calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to understand reactivity and electronic transitions.

-

Population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) to determine atomic charges.

-

Generation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.

-

Anticipated Quantitative Data from Calculations

A comprehensive DFT study on DMDTL would yield valuable quantitative data, which should be presented in a structured format for clarity.

Table 1: Predicted Geometrical Parameters for DMDTL

| Parameter | Predicted Value (Å or °) |

|---|---|

| Sn-O Bond Length | Value |

| Sn-C Bond Length | Value |

| O-Sn-O Bond Angle | Value |

| C-Sn-C Bond Angle | Value |

| O-Sn-C Bond Angle | Value |

| Dihedral Angles | Value |

Table 2: Predicted Electronic Properties for DMDTL

| Property | Predicted Value (eV or other units) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

| Mulliken Atomic Charge on Sn | Value |

| Mulliken Atomic Charge on O (carbonyl) | Value |

Catalytic Mechanism of Dialkyltin Dicarboxylates

Dialkyltin dicarboxylates, including the closely related dibutyltin (B87310) dilaurate (DBTDL), are known to catalyze urethane (B1682113) formation. The mechanism is believed to involve the coordination of the tin center to both the isocyanate and the alcohol, thereby activating them for reaction. A plausible catalytic cycle, which could be investigated for DMDTL using quantum chemical calculations, is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

Disclaimer: The provided CAS number 2179-99-9 corresponds to Dimethyl tin dilaurate, an organotin compound. Given the target audience and the request for information relevant to drug development, this guide focuses on 2-Amino-5-chlorobenzonitrile (B58002) (CAS 5922-60-1) , a compound more aligned with pharmaceutical research and synthesis. It is presumed the original CAS number was provided in error.

This document provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-chlorobenzonitrile, a key intermediate in the synthesis of various pharmacologically relevant molecules.[1][2] The data and protocols herein are intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physicochemical Properties

2-Amino-5-chlorobenzonitrile is an aromatic nitrile compound.[2] Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5922-60-1 | [3][4][5] |

| Molecular Formula | C₇H₅ClN₂ | [4][5][6] |

| Molecular Weight | 152.58 g/mol | [5][6] |

| IUPAC Name | 2-amino-5-chlorobenzonitrile | [4][6] |

| Synonyms | 5-Chloroanthranilonitrile, 4-Chloro-2-cyanoaniline | [6] |

| Appearance | White to light beige crystalline needles or powder | [3][4] |

| Melting Point | 96-99 °C | [1] |

| Boiling Point | 132-135 °C at 0.5 mmHg | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

| pKa | 1.18 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for verifying the properties of a substance and ensuring reproducibility. Below are standard methodologies for determining key physicochemical parameters.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8][9]

-

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range, from the first sign of liquefaction to the complete melting of the sample, is recorded as the melting point.

-

Apparatus:

-

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the compound into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

-

Record the temperature (T1) at which the first drop of liquid appears.[11]

-

Record the temperature (T2) at which the entire sample has completely liquefied.[11]

-

The melting point is reported as the range T1 - T2.[8]

-

2.2. Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property in drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

-

Apparatus:

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Centrifuge

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Concentration analysis instrument (e.g., HPLC, UV-Vis spectrophotometer)[14]

-

-

Procedure:

-

Add an excess amount of 2-amino-5-chlorobenzonitrile to a vial containing a known volume of the desired solvent (e.g., water, DMSO, buffer solution).[12]

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

After agitation, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be centrifuged and/or filtered.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Workflow and Process Visualization

To ensure clarity in experimental design, workflows can be visualized. The following diagram illustrates a typical process for determining the aqueous solubility of a test compound for drug discovery applications.

Caption: A flowchart of the shake-flask method for solubility.

References

- 1. 2-Amino-5-chlorobenzonitrile CAS#: 5922-60-1 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-Amino-5-chlorobenzonitrile | 5922-60-1 [chemicalbook.com]

- 4. 2-Amino-5-chlorobenzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

Molecular weight and formula of Dimethyl tin dilaurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethyl tin dilaurate, an organotin compound with significant industrial applications. The document details its chemical and physical properties, synthesis, and analytical methodologies. A primary focus is placed on its role as a catalyst, particularly in the formation of polyurethanes. While its direct applications in drug development are not widespread, this guide explores the broader context of organotin compounds in pharmaceutical research and highlights key toxicological considerations relevant to the field.

Introduction

This compound is an organometallic compound belonging to the class of organotins. It is characterized by a central tin atom bonded to two methyl groups and two laurate groups. Primarily, it is utilized as a catalyst in various industrial processes, including the production of polyurethanes and silicones[][2]. For professionals in drug development and research, understanding the properties and reactivity of such compounds is crucial, especially when considering potential applications as catalysts in the synthesis of pharmaceutical intermediates or assessing potential toxicological impacts[3].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C26H52O4Sn | [] |

| Molecular Weight | 547.39 g/mol | [] |

| CAS Number | 2179-99-9 | |

| Appearance | Colorless to pale yellow liquid or powder | [2][4] |

| Solubility | Soluble in most organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of dimethyltin (B1205294) dichloride with lauric acid or its sodium salt. While specific protocols for this compound are not extensively detailed in publicly available literature, a general procedure can be adapted from the synthesis of analogous compounds like dibutyltin (B87310) dilaurate[5][6].

Experimental Protocol: Synthesis from Dimethyltin Dichloride and Lauric Acid

This protocol is based on the general principles of esterification of organotin halides.

Materials:

-

Dimethyltin dichloride

-

Lauric acid

-

A suitable solvent (e.g., toluene (B28343) or benzene)

-

A base to act as a hydrogen chloride scavenger (e.g., triethylamine (B128534) or sodium hydroxide)

-

Anhydrous sodium sulfate

-

Reaction vessel with a stirrer, condenser, and dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In the reaction vessel, dissolve lauric acid (2 molar equivalents) in the chosen solvent.

-

With stirring, add dimethyltin dichloride (1 molar equivalent) to the solution.

-

Slowly add the base (2 molar equivalents) to the reaction mixture through the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition of the base is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the salt byproduct (e.g., triethylamine hydrochloride or sodium chloride).

-

Wash the filtrate with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The analysis of organotin compounds, including this compound, can be challenging due to their potential for volatility and interaction with sample matrices. Common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS)[7][8].

Experimental Protocol: Analysis by GC-MS

This protocol outlines a general approach for the determination of organotin compounds in a given matrix, which may require a derivatization step to increase volatility for GC analysis[9][10][11].

Materials:

-

Sample containing the analyte

-

Internal standard (e.g., a deuterated organotin compound)

-

Extraction solvent (e.g., hexane)

-

Derivatization agent (e.g., sodium tetraethylborate)

-

Buffer solution (e.g., acetate (B1210297) buffer)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the sample into a vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add the extraction solvent and a buffer solution to the sample. Vortex the mixture to ensure thorough mixing and extraction of the analyte.

-

Derivatization: Add the derivatization agent to the vial. This step converts the non-volatile organotin salt into a more volatile ethylated derivative.

-

Phase Separation: After the reaction, allow the phases to separate. Centrifugation can be used to aid separation.

-

Analysis: Carefully transfer the organic layer (containing the derivatized analyte) into a GC vial. Inject an aliquot into the GC-MS system.

-

Quantification: Identify and quantify the analyte based on its retention time and mass spectrum, using the internal standard for calibration.

Analytical Workflow Diagram

Caption: Analytical workflow for organotin compounds.

Applications

Catalysis in Polyurethane Formation

The primary application of this compound is as a catalyst in the formation of polyurethanes from the reaction of isocyanates and polyols[2]. It acts as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the hydroxyl groups of the polyol[12][13].

Catalytic Mechanism: The proposed mechanism involves the coordination of the tin atom to the oxygen of the isocyanate's carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl group of the polyol. A ternary complex involving the catalyst, isocyanate, and alcohol has been suggested as a key intermediate[14][15].

Catalytic Pathway Diagram

Caption: Catalytic pathway of polyurethane formation.

Relevance to Drug Development

While this compound itself is not a common pharmaceutical ingredient, organotin compounds have been explored for various therapeutic applications, including as potential anti-tumor, anti-inflammatory, and antimalarial agents[16]. The catalytic properties of compounds like this compound could be relevant in the synthesis of complex pharmaceutical intermediates[3]. However, the inherent toxicity of many organotin compounds is a significant barrier to their direct use in drug formulations. A listing for this compound for "pharma use" exists, though specific applications are not detailed[4].

Toxicological Considerations

Organotin compounds, as a class, are known for their toxicity. The toxicity varies depending on the number and nature of the organic groups attached to the tin atom. Dialkyltin compounds, such as this compound, can be toxic. For instance, the closely related dibutyltin dilaurate is known to be a neurotoxin and can cause irritation to the skin and eyes[17]. Therefore, handling this compound requires strict safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area[18].

Conclusion

This compound is a valuable industrial catalyst with well-defined chemical and physical properties. Its synthesis and analysis can be achieved through established organometallic chemistry and analytical techniques. While its primary role is in the polymer industry, the broader class of organotin compounds has been investigated for potential pharmaceutical applications. However, significant toxicological concerns necessitate careful handling and limit their direct therapeutic use. For researchers in drug development, this compound and related compounds are more likely to be encountered as potential catalysts in synthetic pathways rather than as components of a final drug product. Further research into less toxic and more biocompatible organotin compounds may open new avenues for their application in the pharmaceutical sciences.

References

- 2. lookchem.com [lookchem.com]

- 3. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 4. This compound, CasNo.2179-99-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 5. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]

- 6. CN104672276A - Synthetic method for preparing dibutyltin dilaurate - Google Patents [patents.google.com]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. eurofins.com.au [eurofins.com.au]

- 9. Laboratory Determination of Dibutyltin Dilaurate (CAS: 77-58-7) - Analytice [analytice.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. paint.org [paint.org]

- 13. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]

- 18. osha.gov [osha.gov]

An In-depth Technical Guide to Dimethyltin Compounds: Focus on Bis(lauroyloxy)dimethylstannane and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(lauroyloxy)dimethylstannane and its closely related, more extensively studied analogs, Dimethyltin (B1205294) dilaurate and Bis(dodecylthio)dimethylstannane. Due to the limited specific data on Bis(lauroyloxy)dimethylstannane, this guide leverages the wealth of information available for its analogs to provide a thorough understanding of this class of organotin compounds.

Nomenclature and Synonyms

The nomenclature of organotin compounds can be complex, with several synonyms often used interchangeably in literature and commercial applications. "Bis(lauroyloxy)dimethylstannane" is chemically synonymous with "Dimethyl tin dilaurate." Another closely related and well-studied compound is "Bis(dodecylthio)dimethylstannane," which shares the dimethyltin core but has dodecylthio ligands instead of lauroyloxy ligands.

Table 1: Synonyms and Identifiers

| Common Name | IUPAC Name | Synonyms | CAS Number |

| Bis(lauroyloxy)dimethylstannane | [dodecanoyloxy(dimethyl)stannyl] dodecanoate[1] | This compound, dimethylbis[(1-oxododecyl)oxy]-stannane, Stannane, bis(lauroyloxy)dimethyl-[2] | 2179-99-9[1] |

| Bis(dodecylthio)dimethylstannane | bis(dodecylsulfanyl)-dimethylstannane[3][4] | Dimethylbis(dodecylthio)tin, Dimethyltin bis(lauryl mercaptide), Stannane, bis(dodecylthio)dimethyl-[4][5] | 51287-84-4[3][5] |

Physicochemical Properties

The physicochemical properties of these dimethyltin compounds are summarized below. These properties are crucial for understanding their solubility, stability, and handling requirements in a laboratory setting.

Table 2: Physicochemical Data

| Property | Bis(lauroyloxy)dimethylstannane / this compound | Bis(dodecylthio)dimethylstannane |

| Molecular Formula | C26H52O4Sn[1] | C26H56S2Sn[6] |

| Molecular Weight | 547.4 g/mol [1] | 551.6 g/mol [6] |

| Appearance | - | Clear, straw-colored, viscous liquid[6] |

| Boiling Point | 296.1°C at 760 mmHg[] | 275.3°C at 760 mmHg[6] |

| Flash Point | - | 87.8°C (Closed Cup) |

| Solubility | - | Soluble in organic solvents; limited solubility in water.[6] |

Synthesis and Experimental Protocols

The synthesis of these dimethyltin compounds typically involves the reaction of a dimethyltin dihalide with the corresponding laurate or thiol. A detailed experimental protocol for the synthesis of Bis(dodecylthio)dimethylstannane is provided below, which can be adapted for the synthesis of Bis(lauroyloxy)dimethylstannane.

Synthesis of Bis(dodecylthio)dimethylstannane

The most common method for synthesizing Bis(dodecylthio)dimethylstannane is through a nucleophilic substitution reaction between dimethyltin dichloride and dodecanethiol in the presence of a base to neutralize the hydrochloric acid byproduct.[3][8]

Experimental Protocol: Synthesis of Bis(dodecylthio)dimethylstannane [8]

-

Materials:

-

Dimethyltin dichloride (10.98 g, 50 mmol)

-

Dodecylthiol (20.24 g, 100 mmol)

-

Triethylamine (B128534) (10.12 g, 100 mmol)

-

Dry toluene (B28343) (150 mL)

-

-

Apparatus:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Nitrogen inlet

-

Ice bath

-

-

Procedure:

-

To the three-necked flask, add dimethyltin dichloride and 100 mL of dry toluene.

-

Cool the mixture to 0-5 °C in an ice bath under a nitrogen atmosphere.

-

In the dropping funnel, prepare a solution of dodecylthiol and triethylamine in 50 mL of dry toluene.

-

Add the thiol/triethylamine solution dropwise to the stirred dimethyltin dichloride suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Filter the mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the solid with a small amount of dry toluene.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

Caption: A flowchart illustrating the general synthetic workflow for Bis(dodecylthio)dimethylstannane.

Applications in Research and Drug Development

Organotin compounds, including dimethyltin derivatives, have a range of applications stemming from their catalytic and biological activities.

-

Catalysis: this compound is commonly used as a catalyst in the production of polyurethanes and silicones.[]

-

PVC Stabilizers: Organotin compounds are used as heat stabilizers in the manufacturing of polyvinyl chloride (PVC) products.

-

Antimicrobial and Antifungal Agents: The biological activity of organotin compounds has led to their investigation as potential antimicrobial and antifungal agents.

-

Anticancer Research: Certain organotin compounds have shown potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells.[9] Organotin(IV) compounds have been explored as potential antitumor agents, with some exhibiting efficacy comparable to platinum-based drugs like cisplatin.[9]

Toxicological Profile and Signaling Pathways

Organotin compounds are known to exhibit toxicity, and understanding their mechanisms of action is crucial for safe handling and for exploring their therapeutic potential. Dimethyltin compounds have been reported to cause reproductive, neurodevelopmental, nervous system, and immune system toxicity.[10]

Organotin-Induced Apoptosis

A key mechanism of organotin toxicity and their potential anticancer effect is the induction of apoptosis (programmed cell death). Studies on organotin compounds have elucidated a signaling pathway involving mitochondrial stress.[11]

The general pathway for organotin-induced apoptosis involves:

-

An increase in intracellular calcium levels ([Ca2+]i).[11]

-

Generation of reactive oxygen species (ROS) at the mitochondrial level.[11]

-

Release of cytochrome c from the mitochondria into the cytosol.[11]

-

Activation of caspases, which are key executioner proteins in the apoptotic cascade.[11]

-

Ultimately leading to DNA fragmentation and cell death.[11]

References

- 1. This compound | C26H52O4Sn | CID 16683112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyltin dilaurate | CAS 2179-99-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy Bis(dodecylthio)dimethylstannane (EVT-385129) | 51287-84-4 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dimethyl Tin Dilaurate as a Catalyst for Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl tin dilaurate (and its widely used analogue, dibutyltin (B87310) dilaurate - DBTDL) as a catalyst in polyurethane synthesis. This document includes detailed experimental protocols, quantitative data on catalyst performance, and visualizations of the reaction pathways and experimental workflows.

Introduction

This compound and its analogues are highly effective organotin catalysts for the synthesis of polyurethanes.[1] They are widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.[1][2] These catalysts accelerate the reaction between isocyanates and polyols, leading to the formation of urethane (B1682113) linkages.[2] The use of these catalysts allows for control over the reaction kinetics, which in turn influences the final properties of the polyurethane material, such as its hardness, adhesion, and gloss.[3][4] This document outlines the protocols for utilizing this compound as a catalyst and presents data on its effect on reaction rates and material properties.

Data Presentation

The concentration of this compound (DBTDL) has a significant impact on the kinetics of polyurethane synthesis and the physical properties of the resulting polymer.

Effect of DBTDL Concentration on Reaction Kinetics

The following table summarizes the effect of DBTDL concentration and the sequence of its addition on the reaction rate constant (K) and half-life (t½) for the reaction between neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI) at 25°C.

| Reaction Condition | DBTDL Concentration (mol/L) | Rate Constant (K) (L/mol·s) | Half-life (t½) (s) |

| Uncatalyzed | 0 | 1.83 | 518.7 |

| Catalyst added to NPG + TDI mixture | 0.0016 | 3.41 | 278.5 |

| Catalyst added to NPG, followed by TDI | 0.1 | 8.49 | 111.9 |

| Catalyst added to NPG + TDI mixture at higher concentration | 0.1 | 20.80 | 45.6 |

Data sourced from Niyogi et al.[5]

Effect of DBTDL Concentration on Polyurethane Coating Properties

The concentration of DBTDL also influences the physical properties of the final polyurethane product. The following data is for a polyurethane paint formulation dried at 80-90°C for 30 minutes.

| DBTDL Concentration (% w/w) | Hardness | Adhesion | Gloss (%) |

| 0.2 | Good | 100% | >90 |

| 0.3 | Good | <100% | >90 |

Data sourced from Fitriani et al.[3][6]

Experimental Protocols

The following are detailed protocols for the synthesis of polyurethane using this compound as a catalyst.

Materials and Equipment

-

Reactants:

-

Polyol (e.g., neopentyl glycol - NPG, polyether glycol)

-

Diisocyanate (e.g., toluene diisocyanate - TDI, isophorone (B1672270) diisocyanate - IPDI)

-

-

Catalyst:

-

This compound (or Dibutyltin dilaurate - DBTDL) solution in a dry solvent (e.g., tetrahydrofuran (B95107) - THF)

-

-

Solvent:

-

Dry tetrahydrofuran (THF)

-

-

Quenching and Titration Reagents:

-

Dibutylamine (B89481) solution in trichlorobenzene

-

Standard methanolic hydrochloric acid

-

Bromocresol green indicator

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Condenser

-

Burette

-

Analytical balance

-

Thermostatically controlled oil bath

-

Polyurethane Synthesis Procedure

-

Preparation:

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Prepare stock solutions of the DBTDL catalyst in dry THF at the desired concentrations (e.g., 0.0016 mol/L and 0.1 mol/L).[5]

-

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, dissolve a known amount of the polyol (e.g., 8.5567 mmol of NPG) in dry THF.[5]

-

Place the flask in a thermostatically controlled oil bath to maintain the desired reaction temperature (e.g., 25°C).

-

-

Reactant Addition:

-

Method A (Catalyst added to Polyol/Isocyanate Mixture):

-

Method B (Catalyst added to Polyol before Isocyanate):

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of dibutylamine in trichlorobenzene.[5]

-

-

Determination of Residual Isocyanate:

-

Back-titrate the unreacted dibutylamine in the quenched sample with a standard solution of methanolic hydrochloric acid using bromocresol green as an indicator.[5]

-

The amount of reacted isocyanate can be calculated from the difference between the initial amount of dibutylamine and the amount that reacted with the unreacted isocyanate.

-

Visualizations

Catalytic Mechanism of this compound

The catalytic action of this compound in polyurethane formation is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, lowering the activation energy of the reaction.

Caption: Catalytic cycle of polyurethane synthesis.

Experimental Workflow for Polyurethane Synthesis

The following diagram illustrates the typical workflow for the laboratory synthesis of polyurethane using a tin-based catalyst.

Caption: Step-by-step experimental workflow.

Relationship Between Catalyst Concentration and Reaction Rate

This diagram illustrates the inverse relationship between the reaction half-life and the concentration of the DBTDL catalyst, indicating a faster reaction rate at higher catalyst concentrations.

Caption: Catalyst concentration vs. reaction time.

References

- 1. mychem.ir [mychem.ir]

- 2. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 4. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]

- 5. scispace.com [scispace.com]

- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

Application Notes and Protocols for Dimethyl Tin Dilaurate in Room Temperature Vulcanizing (RTV) Silicones

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Room Temperature Vulcanizing (RTV) silicones are widely utilized in various scientific and industrial applications due to their excellent thermal stability, biocompatibility, and dielectric properties. The curing process of these silicones is a critical step that determines the final mechanical and chemical properties of the elastomer. This document provides detailed application notes and protocols on the use of dimethyl tin dilaurate as a catalyst in the condensation cure of two-component RTV silicones.

This compound is a highly effective organotin catalyst that accelerates the cross-linking of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with an appropriate cross-linking agent, typically an alkoxysilane such as tetraethoxysilane (TEOS). The concentration of this compound has a significant impact on the curing kinetics and the ultimate physical properties of the vulcanized silicone rubber.

Curing Mechanism

The condensation cure of RTV silicones catalyzed by this compound involves a two-step process. First, the this compound catalyzes the hydrolysis of the alkoxysilane cross-linker in the presence of atmospheric moisture, forming reactive silanol (B1196071) groups. Subsequently, the catalyst facilitates the condensation reaction between the silanol groups of the cross-linker and the hydroxyl-terminated PDMS polymer chains. This process results in the formation of a stable, three-dimensional cross-linked network and the release of a volatile byproduct, typically an alcohol.

Application Notes and Protocols for the Use of Dimethyl Tin Dilaurate in Polyesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tin dilaurate is an organotin compound that serves as a highly effective catalyst in polyesterification reactions. Its primary function is to accelerate the esterification and transesterification processes that are fundamental to the synthesis of polyesters. These polymers are integral in a myriad of applications, including the development of biodegradable materials for drug delivery systems, specialty coatings, and advanced adhesives. The catalytic activity of this compound allows for synthesis under controlled conditions, yielding polyesters with desirable properties. This document provides a detailed protocol for its use, safety guidelines, and an overview of the catalytic mechanism.

Safety Precautions and Handling

Organotin compounds, including this compound, are hazardous materials and must be handled with care in a well-ventilated laboratory or under a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][3]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile) and a lab coat or chemical-resistant suit are required to prevent skin contact.[1][3]

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder form, a NIOSH-approved respirator should be used.[2]

Handling and Storage:

-

Avoid inhalation of vapor or mist.[3]

-

Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2]

-

Keep away from strong oxidizing agents and water.[2]

Emergency Procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water and soap. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Experimental Protocol: Synthesis of a Generic Polyester (B1180765)